molecular formula C11H14O5 B13610826 4-Ethoxy-3-methoxymandelic Acid

4-Ethoxy-3-methoxymandelic Acid

Cat. No.: B13610826
M. Wt: 226.23 g/mol
InChI Key: MEWFVBGJPWIEQL-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method is the use of a Grignard reagent, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic hydrogenation or the use of biocatalysts to achieve the desired transformations. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-methoxyphenylacetic acid
  • 4-ethoxy-3-methoxybenzoic acid
  • 4-ethoxy-3-methoxyphenylpropanoic acid

Uniqueness

2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H14O5/c1-3-16-8-5-4-7(6-9(8)15-2)10(12)11(13)14/h4-6,10,12H,3H2,1-2H3,(H,13,14)

InChI Key

MEWFVBGJPWIEQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)O)O)OC

Origin of Product

United States

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